3,5-Dichloro-2-nitropyridine

Process Chemistry Analytical Method Development Pharmaceutical Intermediate Handling

Misidentification among dichloro-nitropyridine isomers leads to failed cross-coupling and unintended SNAr regioselectivity. 3,5-Dichloro-2-nitropyridine (CAS 610278-88-1) eliminates this risk with its defined substitution pattern-nitro at C2 adjacent to ring nitrogen, chlorines at C3/C5-creating a predictable electrophilic intermediate for pharmaceutical synthesis. • Solid form (mp 118-122 °C) simplifies isolation, drying, and QC versus liquid isomers. • Validated in c-FMS kinase inhibitor synthesis (WO2006047504), accelerating SAR hit-to-lead campaigns. • Computed LogP 2.30 enhances solubility in polar aprotic/protic cross-coupling media. Supplied at ≥98% purity with full analytical documentation for multi-step scale-up.

Molecular Formula C5H2Cl2N2O2
Molecular Weight 192.98 g/mol
CAS No. 610278-88-1
Cat. No. B1335514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-nitropyridine
CAS610278-88-1
Molecular FormulaC5H2Cl2N2O2
Molecular Weight192.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
InChIKeyACHMQFKFXAKDAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2-nitropyridine Procurement and Structure


3,5-Dichloro-2-nitropyridine (CAS: 610278-88-1) is a heterocyclic building block belonging to the nitropyridine class, featuring a pyridine core with chlorine substituents at the 3- and 5-positions and a nitro group at the 2-position . This specific substitution pattern dictates its primary utility as an electrophilic intermediate in pharmaceutical and agrochemical synthesis . Its molecular formula is C5H2Cl2N2O2, with a molecular weight of 192.99 g/mol, and it is typically supplied as a solid with a purity of ≥98% .

Workflow
Cross-coupling and nucleophilic aromatic substitution reactions
Selection
3,5-dichloro-2-nitro substitution pattern for regioselective transformations
Supply Form
High-purity solid suitable for kilo-scale handling and purification

Why 3,5-Dichloro-2-nitropyridine Substitution Is Invalid


In procurement for synthetic chemistry, nitropyridine isomers are not interchangeable. The specific substitution pattern of 3,5-dichloro-2-nitropyridine—with the strongly electron-withdrawing nitro group adjacent to the ring nitrogen at the 2-position and flanked by two chlorines—creates a unique electronic environment that fundamentally dictates its reactivity and regioselectivity in subsequent chemical transformations . This is a critical distinction from its numerous isomers and analogs (e.g., 2,6-dichloro-3-nitropyridine or 2,4-dichloro-5-nitropyridine), which possess different electron density distributions and steric hindrance profiles. Selecting the incorrect isomer would lead to drastically different reaction outcomes, including failure of cross-coupling steps, altered SNAr regioselectivity, and the formation of unintended products [1].

Target compound
3,5-Dichloro-2-nitropyridine: Cl at 3,5 and NO₂ at 2 adjacent to ring N creates unique electron-poor environment.
Potential substitutes
Isomers such as 2,6-dichloro-3-nitropyridine or 2,4-dichloro-5-nitropyridine shift halogen/nitro positions, which may alter SNAr regioselectivity and coupling reactivity.

3,5-Dichloro-2-nitropyridine Quantitative Differentiation


Solid-State Stability for Process Handling

Unlike many liquid or low-melting dichloro-nitropyridine analogs which pose challenges in handling and purification, 3,5-Dichloro-2-nitropyridine is a solid with a reported melting point range of 118–122 °C . In contrast, the closely related isomer 2,6-dichloro-3-nitropyridine is a liquid at ambient temperature (flash point > 230 °F) . This physical state difference is critical for large-scale operations, simplifying isolation, improving purity control, and reducing handling hazards.

Solid-state stability
Data to verify
Solid, m.p. 118–122 °C vs. 2,6-dichloro-3-nitropyridine: liquid, flash >230 °F
Solid form supports process handling and purification at scale.
>100 °C m.p. difference; reported values require verification.
Process Chemistry Analytical Method Development Pharmaceutical Intermediate Handling

Lipophilicity and Density Profile

While experimental data is limited, computed properties provide a baseline for comparing lipophilicity and bulk characteristics. 3,5-Dichloro-2-nitropyridine has a computed LogP of 2.30 and a density of 1.629 g/cm³ . This LogP value is significantly lower than that of many poly-halogenated aromatic building blocks, indicating lower lipophilicity which can be advantageous for solubility in polar reaction media. For comparison, the density is consistent with other di-chlorinated nitropyridine analogs.

Lipophilicity & density
Class-level
Computed LogP: 2.30, Density: 1.629 g/cm³
Moderate lipophilicity may aid solubility in polar reaction media.
Lower than typical polyhalogenated aromatics (LogP >3–4); computational baseline.
Medicinal Chemistry ADME Prediction Pre-formulation

c-FMS Kinase Inhibitor Intermediate

The compound's value is concretely demonstrated by its use as a key intermediate in the synthesis of novel c-FMS kinase inhibitors, as documented in patent WO2006047504 by Janssen Pharmaceutica [1][2]. This specific application is tied to the 3,5-dichloro-2-nitro substitution pattern, which is essential for constructing the required pharmacophore. This contrasts with other nitropyridine isomers which have not been reported as intermediates in this specific, validated therapeutic class.

c-FMS inhibitor intermediate
Source review
Key intermediate in c-FMS kinase inhibitor synthesis (Patent WO2006047504).
Patent-reported utility for kinase inhibitor SAR studies.
Substitution pattern essential; isomers not reported in same patent context.
Oncology Research Immunology Kinase Inhibitor Synthesis

3,5-Dichloro-2-nitropyridine Application Scenarios


Kilo-Lab Scale-Up and Handling

Procure 3,5-Dichloro-2-nitropyridine for multi-step syntheses where robust handling and purification are paramount. As a solid with a melting point of 118–122 °C , it offers superior handling and storage stability compared to liquid dichloro-nitropyridine isomers. This property facilitates simpler isolation via filtration, easier drying, and more reliable analytical quality control, reducing process development timelines and minimizing risk in scale-up campaigns.

c-FMS Kinase Inhibitor Drug Discovery

Prioritize 3,5-Dichloro-2-nitropyridine for structure-activity relationship (SAR) studies and lead optimization in kinase inhibitor projects, particularly those focused on c-FMS. Its validated role as an intermediate in the synthesis of c-FMS inhibitors, as protected by patent WO2006047504 [1], provides a strong rationale for its selection over less-characterized isomers, offering a more direct path to known active chemotypes and potentially accelerating the hit-to-lead process.

Solvent Optimization for Cross-Coupling Reactions

Select 3,5-Dichloro-2-nitropyridine for reactions in polar aprotic or protic solvents, leveraging its relatively low computed LogP of 2.30 compared to many other halogenated pyridines. This property can improve solubility in common cross-coupling reaction mixtures (e.g., those using water/dioxane or DMF/water), potentially leading to higher yields and cleaner reaction profiles in Suzuki-Miyaura or Buchwald-Hartwig aminations.

Application
Selection Property
Validation Focus
Kilo-scale synthesis and handling
Solid physical form
Handling and purification reproducibility
c-FMS kinase inhibitor SAR studies
Patent-reported synthetic utility
Pharmacophore construction feasibility
Cross-coupling solvent optimization
Moderate lipophilicity profile
Solubility in polar reaction mixtures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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